2-Hydrazinyl-4,7-dimethylquinoline
CAS No.:
Cat. No.: VC15982598
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3 |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | (4,7-dimethylquinolin-2-yl)hydrazine |
Standard InChI | InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14) |
Standard InChI Key | IVWUROKYXULFPS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-Hydrazinyl-4,7-dimethylquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with a hydrazine (-NH-NH) group at position 2 and methyl groups at positions 4 and 7. The IUPAC name, (4,7-dimethylquinolin-2-yl)hydrazine, reflects this substitution pattern. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.24 g/mol |
Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |
InChI Key | IVWUROKYXULFPS-UHFFFAOYSA-N |
PubChem CID | 4738272 |
The hydrazine group enhances nucleophilic reactivity, enabling the compound to act as a ligand in metal coordination .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-hydrazinyl-4,7-dimethylquinoline typically proceeds via two steps:
-
Chlorination of 2-Hydroxy-4,7-dimethylquinoline:
Reaction with phosphorus oxychloride () converts the hydroxyl group to a chloride, yielding 2-chloro-4,7-dimethylquinoline . -
Hydrazine Substitution:
Refluxing the chloro derivative with hydrazine dihydrochloride () in ethanol replaces the chloride with a hydrazine group .
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield and purity. Microwave-assisted synthesis reduces reaction times, while solvent-free conditions align with green chemistry principles.
Coordination Chemistry and Metal Complexes
Ligand Behavior
The hydrazine and quinoline moieties enable 2-hydrazinyl-4,7-dimethylquinoline to act as a bidentate ligand, coordinating transition metals via the hydrazine nitrogen and quinoline ring nitrogen. Notable complexes include:
Metal Ion | Complex Structure | Applications |
---|---|---|
Cu(II) | Octahedral geometry | Catalysis, antimicrobial agents |
Ni(II) | Square planar geometry | Electrochemical sensors |
Co(III) | Trigonal bipyramidal geometry | Magnetic materials |
These complexes exhibit enhanced stability and reactivity compared to free ligands, broadening their utility in materials science .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for pyridazinoquinolines—a class of molecules with reported anticonvulsant, anti-HIV, and anticancer properties .
Dye and Pigment Synthesis
Quinoline derivatives are integral to azodye production, where the hydrazine group facilitates coupling reactions with aromatic amines.
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